Comprehensive Technical Guide on 2-Phenyl-2-(pyridin-2-yl)ethanamine: Structure, Properties, and Synthetic Applications
Comprehensive Technical Guide on 2-Phenyl-2-(pyridin-2-yl)ethanamine: Structure, Properties, and Synthetic Applications
Executive Summary
2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS: 95898-97-8) is a highly versatile, nitrogen-rich bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis[1],[2]. Featuring a unique architecture that combines a primary amine with two distinct aromatic systems (a phenyl ring and a 2-pyridyl ring), this compound serves as a critical pharmacophore precursor. Its most notable application is in the development of Kynurenine aminotransferase (KAT) inhibitors, which are investigated for their neuromodulatory therapeutic potential[2].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its physicochemical behavior, establish self-validating synthetic protocols, and explore its precise role in targeted drug design.
Chemical Identity & Physicochemical Profiling
The reactivity and biological utility of 2-phenyl-2-(pyridin-2-yl)ethanamine are dictated by its structural motifs. The molecule contains a basic primary aliphatic amine and a weakly basic pyridine nitrogen, giving it a distinct pH-dependent ionization profile. The dual aromatic rings provide a large surface area for π−π stacking and hydrophobic interactions within enzyme active sites.
Quantitative Data Summary
To facilitate rapid reference for formulation and analytical scientists, the core physicochemical properties are summarized below:
| Property | Value | Source |
| IUPAC Name | 2-phenyl-2-(pyridin-2-yl)ethan-1-amine | [3] |
| CAS Number | 95898-97-8 | [2] |
| Molecular Formula | C13H14N2 | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| XLogP3 (Lipophilicity) | 1.7 | [3] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
| Physical State | Yellow Oil | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Mechanistic Insight: The XLogP3 value of 1.7 indicates moderate lipophilicity, which is ideal for crossing biological membranes (such as the blood-brain barrier) while maintaining sufficient aqueous solubility for systemic distribution. The TPSA of 38.9 Ų falls well within the optimal range (< 90 Ų) for central nervous system (CNS) penetrant drugs, corroborating its use in neurological drug development[3].
Synthetic Methodology: A Self-Validating Workflow
The de novo synthesis of 2-phenyl-2-(pyridin-2-yl)ethanamine is typically achieved via a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a rigorous hydride reduction.
Figure 1: Two-step synthetic workflow for 2-phenyl-2-(pyridin-2-yl)ethanamine.
Step 1: SNAr Synthesis of the Nitrile Intermediate
Objective: Synthesize 2-phenyl-2-(pyridin-2-yl)acetonitrile (CAS: 5005-36-7)[4].
Protocol:
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Deprotonation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF under a strict argon atmosphere at 0°C. Dropwise, add 1.0 equivalent of phenylacetonitrile.
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Validation Cue: The immediate evolution of H2 gas serves as a self-validating visual indicator that the benzylic carbanion is successfully forming.
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Coupling: Once gas evolution ceases, add 1.1 equivalents of 2-chloropyridine. Elevate the temperature to 80°C and stir for 4–6 hours.
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Workup: Quench carefully with cold water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove DMF, dry over Na2SO4 , and concentrate.
Causality & Logic: Why does this SNAr proceed without a transition metal catalyst? The nitrogen atom in the 2-chloropyridine ring acts as a powerful electron-withdrawing group via both induction and resonance. This significantly lowers the LUMO of the ring, stabilizing the anionic Meisenheimer complex intermediate exclusively at the ortho and para positions, thus facilitating the direct displacement of the chloride ion.
Step 2: Nitrile Reduction to the Primary Amine
Objective: Reduce the intermediate to the target ethanamine[2].
Protocol:
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Preparation: Suspend 2.0 equivalents of Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous THF at 0°C under argon.
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Addition: Slowly introduce a THF solution of 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) to the suspension.
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Reduction: Heat the reaction to reflux (approx. 66°C) for 3 hours.
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Fieser Workup (Critical Step): Cool to 0°C. For every n grams of LiAlH4 used, sequentially and cautiously add n mL of H2O , n mL of 15% NaOH aqueous solution, and 3n mL of H2O .
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Isolation: Filter the resulting white granular precipitate through a Celite pad, wash with hot THF, and evaporate the filtrate to yield the yellow oil product[2].
Causality & Logic: Nitriles are notoriously difficult to reduce and require a strong hydride donor. LiAlH4 is chosen over milder agents ( NaBH4 ) because it provides the necessary thermodynamic driving force. The Fieser workup is a mandatory, self-validating safety and purification protocol. Instead of forming a gelatinous, unfilterable aluminum emulsion (a common failure point in inexperienced hands), this exact stoichiometric addition of water and base forces the aluminum salts to precipitate as a highly granular, easily filterable solid, ensuring maximum recovery of the amine.
Applications in Drug Development: KAT Inhibition
In the realm of neuropharmacology, 2-phenyl-2-(pyridin-2-yl)ethanamine is a highly prized scaffold for synthesizing Kynurenine aminotransferase (KAT) inhibitors[2].
Figure 2: Mechanism of KAT enzyme inhibition by amine-derived pharmacophores.
Mechanistic Rationale: KAT enzymes catalyze the transamination of L-kynurenine to kynurenic acid (KYNA), an endogenous antagonist of NMDA and α 7-nicotinic acetylcholine receptors. Elevated KYNA levels are implicated in the cognitive deficits associated with schizophrenia.
When drug developers utilize 2-phenyl-2-(pyridin-2-yl)ethanamine to build inhibitors, the primary amine acts as an anchor, hydrogen-bonding with the pyridoxal 5'-phosphate (PLP) cofactor or adjacent acidic residues in the KAT active site. Simultaneously, the bulky, dual-aromatic (phenyl and pyridyl) motif occupies the hydrophobic pocket normally reserved for the aryl ring of L-kynurenine, effectively acting as a steric wedge that induces competitive inhibition.
Safety, Handling, and Storage
To maintain the integrity of the compound and ensure laboratory safety, strict adherence to the following parameters is required:
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Storage Conditions: The compound must be stored at 2-8°C and strictly protected from light [2]. As a free primary amine, it is susceptible to gradual air oxidation and photolytic degradation, which will manifest as a darkening of the yellow oil.
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Handling: It is classified under GHS as a health hazard (Warning, H302 - Harmful if swallowed)[2]. Standard PPE, including nitrile gloves and chemical safety goggles, must be worn. Because it is an oil, transfer using positive displacement pipettes is recommended to ensure accurate volumetric or gravimetric measurements.
Sources
- 1. 2-Phenyl-2-(pyridin-2-yl)ethanamine | C13H14N2 | CID 10821820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-phenyl-2-(pyridin-2-yl)ethanamine | 95898-97-8 [chemicalbook.com]
- 3. 2-Phenyl-2-(pyridin-2-yl)ethanamine | C13H14N2 | CID 10821820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
